Lipophilicity vs. Non-Chlorinated Analogs
The presence of a chlorine substituent at the 2'-position significantly increases the lipophilicity of 4-Acetyl-2'-chloro-4'-methylbiphenyl compared to non-chlorinated analogs. This is a critical parameter for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 [1] |
| Comparator Or Baseline | 4-Acetylbiphenyl: XLogP3 ≈ 3.3 (estimated based on PubChem data for similar compounds) [2] |
| Quantified Difference | Δ LogP ≈ +0.9 units |
| Conditions | Computed physicochemical properties from authoritative databases [REFS-1, REFS-2]. |
Why This Matters
A higher LogP value indicates increased lipophilicity, which can be advantageous for designing compounds intended to cross biological membranes, providing a specific property not offered by simpler, less lipophilic analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56776754, 4-Acetyl-2'-chloro-4'-methylbiphenyl. Retrieved April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. Retrieved April 2026. View Source
